molecular formula C21H22FN3O3 B4046698 1-(2-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4046698
M. Wt: 383.4 g/mol
InChI Key: GCIGVJQGNHHHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-fluorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 383.16451973 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging and Serotonergic Neurotransmission

One significant application of this compound is in the development of PET (Positron Emission Tomography) imaging agents for studying the serotonergic system. For instance, compounds structurally related to 1-(2-fluorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione, such as [18F]p-MPPF, have been used for PET imaging to study 5-HT1A receptors. This application is crucial for understanding serotonergic neurotransmission, which plays a significant role in various neurological and psychiatric disorders (Plenevaux et al., 2000).

Alzheimer's Disease Research

Another application is in Alzheimer's disease research, where similar compounds have been used in PET studies to quantify 5-HT1A receptor densities in patients. These studies help in understanding the pathophysiology of Alzheimer's disease and could potentially contribute to the development of new therapeutic approaches (Kepe et al., 2006).

Molecular Imaging for Dopamine Receptors

Furthermore, derivatives of this compound have been synthesized for imaging dopamine D4 receptors, indicating its utility in studying dopaminergic neurotransmission and related psychiatric and neurological conditions (Eskola et al., 2002).

Synthesis and Pharmacological Applications

The compound's derivatives have been explored for their antiarrhythmic and antihypertensive effects, showing potential in cardiovascular research. This indicates its broader applications in pharmacology and therapeutics beyond neuroimaging and neurological research (Malawska et al., 2002).

Fluorescent Ligands for Receptor Studies

Moreover, derivatives of 1-(2-fluorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione have been developed as environment-sensitive fluorescent ligands for studying human 5-HT1A receptors. This application is significant for receptor localization and signaling studies, which are crucial for drug development and understanding receptor pharmacology (Lacivita et al., 2009).

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGVJQGNHHHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.